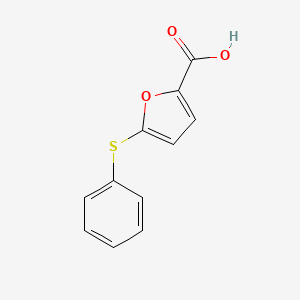
5-Phenylsulfanyl-furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylsulfanyl-furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a phenylsulfanyl group at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylsulfanyl-furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. For example, 5-bromo-furan-2-carboxylic acid can react with thiophenol in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylsulfanyl-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
5-Phenylsulfanyl-furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Phenylsulfanyl-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-furan-2-carboxylic acid: Lacks the sulfanyl group, which may reduce its reactivity and binding affinity.
5-Methylsulfanyl-furan-2-carboxylic acid: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its chemical properties and biological activity.
5-Phenylsulfanyl-thiophene-2-carboxylic acid: Features a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
Uniqueness
5-Phenylsulfanyl-furan-2-carboxylic acid is unique due to the presence of both a phenylsulfanyl group and a furan ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61942-18-5 |
|---|---|
Fórmula molecular |
C11H8O3S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
5-phenylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(14-9)15-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clave InChI |
PIXPAIDQEWKTIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


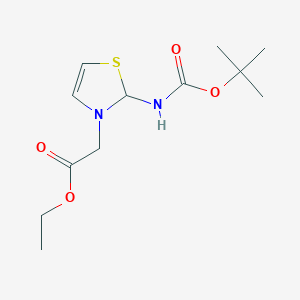
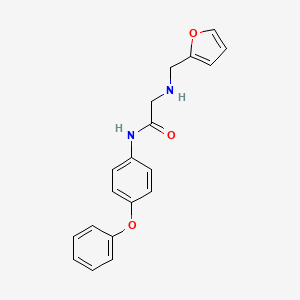
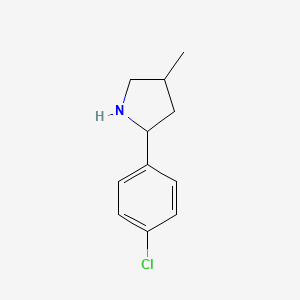
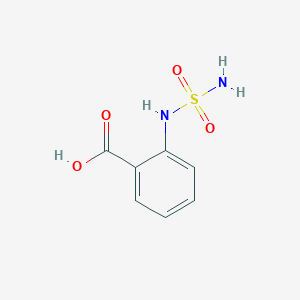
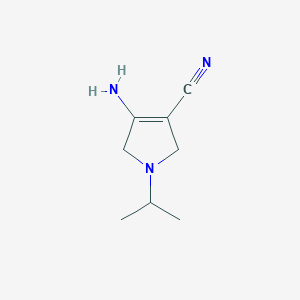
![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
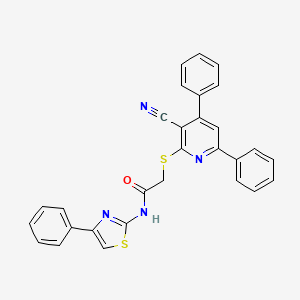
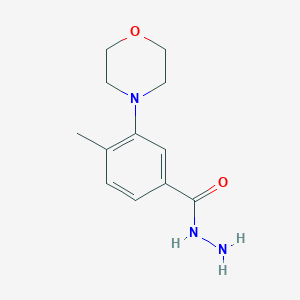
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
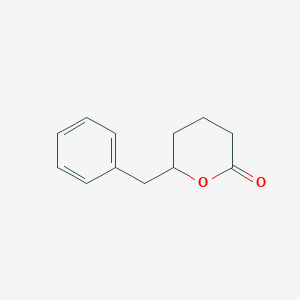
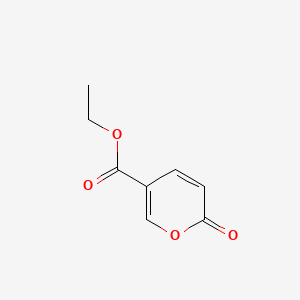
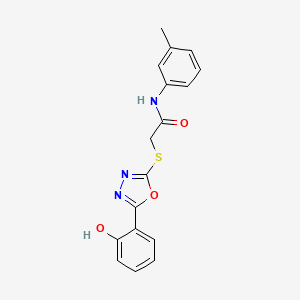
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)
